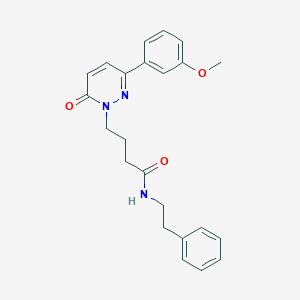

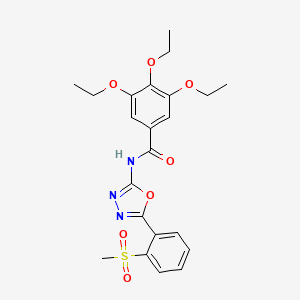

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylbutanamide , also known as (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate , is a novel hybrid compound synthesized through a linker mode approach under reflux conditions . It combines structural elements from chalcone and salicylic acid, making it an intriguing candidate for further investigation.

Synthesis Analysis

The synthesis of this compound involves the condensation of o-tolidine with various aromatic aldehydes in absolute ethanol to form Schiff bases. These Schiff bases then undergo [2+5] cycloaddition reactions with maleic and phthalic anhydride, leading to the formation of [1,3]oxazepine-4,7-dione and [1,3]oxazepine-1,5-dione derivatives . The overall synthetic pathway is depicted in Figure 1.

Chemical Reactions Analysis

The title compound exhibits more negative binding free energy (−8.15 kcal/mol) in molecular docking studies compared to tamoxifen (−7.00 kcal/mol). This suggests potential potency against breast cancer. Furthermore, no significant change in the positioning of interacting residues was observed before and after molecular dynamics (MD) simulations .

Applications De Recherche Scientifique

Enzyme Inhibition and Alzheimer's Disease

Research has shown that certain pyridazinone derivatives, closely related to the compound , demonstrate promising inhibition of butyrylcholinesterase (BuChE), an enzyme. Particularly, the study by Dundar et al. (2019) found these compounds to be potential candidates for Alzheimer's disease treatment, highlighting their role in enzymatic inhibition and molecular docking studies (Dundar et al., 2019).

Anti-inflammatory and Analgesic Properties

Sharma and Bansal (2016) synthesized new pyridazin-3(2H)-ones, similar to the specified compound, and found them to be effective anti-inflammatory and analgesic agents with cardioprotective and ulcerogenic sparing effects (Sharma & Bansal, 2016).

Corrosion Inhibition

Nahlé et al. (2017) studied a derivative of the pyridazine ring, closely related to the target compound, for its role in corrosion inhibition of mild steel in acidic solutions. This demonstrates a potential application in industrial settings (Nahlé et al., 2017).

Synthesis of Heterocyclic Compounds

Soliman et al. (2022) explored the synthesis of various heterocyclic compounds from pyridazinone derivatives. This research underlines the chemical versatility of such compounds in creating diverse molecular structures (Soliman et al., 2022).

Cholinesterase Inhibitors and Anticancer Activity

Arfan et al. (2018) and Tumosienė et al. (2020) conducted studies on similar pyridazinone derivatives, focusing on their role as cholinesterase inhibitors and their potential anticancer activity. These studies highlight the therapeutic potential of these compounds in treating neurological disorders and cancer (Arfan et al., 2018) (Tumosienė et al., 2020).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as apocynin, are known to inhibit nadph oxidase activity . NADPH oxidase is an enzyme that reduces O2 to superoxide (O2–•), which can be used by the immune system to kill bacteria and fungi .

Mode of Action

Similar compounds like apocynin inhibit nadph oxidase activity, effectively preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes . It does not, however, obstruct the phagocytic or other defense roles of granulocytes .

Biochemical Pathways

The inhibition of nadph oxidase by similar compounds can prevent the formation of free radicals, oxygen ions, and peroxides in the body , which could have downstream effects on various biochemical pathways.

Pharmacokinetics

Compounds with similar structures, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid, have been shown to undergo rapid metabolism and wide tissue distribution in sprague-dawley (sd) rats .

Result of Action

The inhibition of nadph oxidase by similar compounds can prevent the formation of free radicals, oxygen ions, and peroxides in the body , which could have various molecular and cellular effects.

Propriétés

IUPAC Name |

4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-29-20-10-5-9-19(17-20)21-12-13-23(28)26(25-21)16-6-11-22(27)24-15-14-18-7-3-2-4-8-18/h2-5,7-10,12-13,17H,6,11,14-16H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRGZBHSHWICSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3014978.png)

![N-(4-methoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B3014979.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B3014980.png)

![1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B3014984.png)

![N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B3014990.png)

![3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3014994.png)

![7-butyl-N-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3014996.png)

![N-[4-(diethylamino)phenyl]-2-hydroxybenzamide](/img/structure/B3014997.png)